molecular formula C13H18N2 B1423526 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole CAS No. 169156-67-6

2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1423526
CAS No.: 169156-67-6
M. Wt: 202.3 g/mol
InChI Key: LEIAGDQCKRSLTQ-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole (CAS 169156-67-6) is a synthetically versatile bicyclic amine with the molecular formula C13H18N2 and a molecular weight of 202.30 g/mol . This octahydropyrrolo[3,4-c]pyrrole scaffold is recognized in medicinal chemistry as a privileged structure and an effective isosteric replacement for piperazine rings, a feature that can significantly improve the physicochemical and pharmacological properties of lead compounds . Its primary research value lies in the development of novel negative allosteric modulators (NAMs) for metabotropic glutamate receptors (mGlu1), which are key therapeutic targets for a range of central nervous system (CNS) disorders including anxiety, pain, epilepsy, and psychotic disorders . Furthermore, this privileged N-heteroaryl chemotype has demonstrated utility across multiple CNS targets, serving as a key scaffold in the design of ligands for receptors such as the muscarinic acetylcholine receptor M1, the orexin receptor type 2, and the α7 nicotinic acetylcholine receptor . The compound presents as a liquid at room temperature and should be stored accordingly . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-4-phenyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-15-9-11-7-14-8-12(11)13(15)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIAGDQCKRSLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNCC2C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology:

  • Substrates: Benzaldehyde derivatives and amino acid derivatives such as ethyl glycinate hydrochloride are employed.
  • Reaction Conditions: Typically, benzaldehyde reacts with ethyl glycinate hydrochloride in the presence of a base like triethylamine (Et₃N) and a desiccant such as magnesium sulfate (MgSO₄) in dichloromethane (CH₂Cl₂). The reaction proceeds at room temperature, with an optimized reaction time of approximately 8 hours to maximize yield (up to 94%) of azomethine ylide precursors.

Reaction Scheme:

Benzaldehyde + Ethyl glycinate hydrochloride → Azomethine ylide (intermediate)

Optimization Data:

Entry Reaction Time Yield of Azomethine Ylide (%) Notes
1 2 hours 99 Shorter time, lower yield
2 4 hours 98 Improved yield
3 8 hours 94 Optimal yield, minimal decomposition

Cycloaddition to Form the Octahydropyrrolo[3,4-c]pyrrole Framework

The key step involves a 1,3-dipolar cycloaddition of the azomethine ylide with a suitable dipolarophile such as N-alkyl maleimide.

Catalytic Conditions:

  • Catalyst: Silver(I) acetate (AgOAc) at 10 mol% loading.
  • Solvent: Dichloromethane (CH₂Cl₂) proved optimal; toluene was less effective.
  • Temperature: Ambient (room temperature).
  • Reaction Time: Approximately 1–3 hours, with yields reaching up to 82% when the azomethine ylide is used in excess (1.5 equivalents).

Reaction Scheme:

Azomethine ylide + N-alkyl maleimide → Bicyclic pyrrolidine (intermediate)

Optimization Data:

Entry Base Catalyst Solvent Time Yield (%)
1 Et₃N AgOAc CH₂Cl₂ 1 h 64
2 Et₃N CH₂Cl₂ 24 h Trace
3 Et₃N AgOAc Toluene 2 h 36
4 DBU AgOAc CH₂Cl₂ 1 h 39
5 Et₃N AgOAc CH₂Cl₂ 3 h 82

Oxidation to Form the Aromatized Pyrrolo[3,4-c]pyrrole-1,3-dione

The cycloadduct undergoes oxidation to aromatize the ring system, forming the pyrrolo[3,4-c]pyrrole-1,3-dione core.

Oxidation Conditions:

  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
  • Solvent: Dichloromethane (CH₂Cl₂) or toluene.
  • Temperature: Room temperature.
  • Reaction Time: 48 hours, with yields improving from 41% in CH₂Cl₂ to 71% in toluene.

Reaction Scheme:

Cycloadduct + DDQ → Aromatized pyrrole derivative

Optimization Data:

Entry Solvent Temperature Time Yield (%)
1 CH₂Cl₂ Room temp 48 h 41
2 Toluene Room temp 48 h 71

Further Functionalization

Post-oxidation, the compound can be subjected to various transformations, such as alkylation or acylation, to generate derivatives with tailored properties for medicinal or materials science applications.

Summary of Key Data

Step Reagents Conditions Typical Yield Notes
Azomethine ylide formation Benzaldehyde + Ethyl glycinate hydrochloride Et₃N, MgSO₄, CH₂Cl₂, 8 h 94% Optimal reaction time
Cycloaddition Azomethine ylide + N-alkyl maleimide AgOAc, CH₂Cl₂, room temp, 1–3 h 82% Excess azomethine ylide improves yield
Oxidation Cycloadduct + DDQ CH₂Cl₂ or toluene, room temp, 48 h Up to 71% Toluene enhances yield

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, with reagents such as bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel chemical entities.

Biology

The compound has been investigated for its potential bioactive properties. Studies indicate that it may possess antimicrobial and anticancer activities:

  • Anticancer Activity : In vitro studies have demonstrated that 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole exhibits cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and EACC (esophageal adenocarcinoma). The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent.
  • Mechanism of Action : It is thought to interact with specific molecular targets within biological systems, potentially modulating various biochemical pathways by acting as a ligand for histamine H4 receptors. This interaction may offer therapeutic avenues for treating inflammatory conditions and certain cancers .

Medicine

The compound's properties make it a candidate for drug development:

  • Therapeutic Potential : Research has explored its use in developing novel therapeutic agents targeting histamine receptors involved in allergic responses and inflammation. This could lead to treatments for conditions such as asthma and allergic rhinitis .
  • Cognitive Enhancement : A related compound has shown promise in enhancing cognitive functions through agonism of the alpha7 nicotinic acetylcholine receptor, indicating potential applications in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's .

Materials Science

In industrial applications, 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole is utilized in developing advanced materials such as polymers and coatings. Its unique chemical structure can impart desirable properties to these materials, enhancing their performance in various applications .

Anticancer Research

A study highlighted the efficacy of 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole against HepG-2 cells. The compound induced apoptosis through caspase activation assays, demonstrating its potential as a lead compound for further development in cancer therapies.

Cognitive Function Enhancement

Research on alpha7 nicotinic acetylcholine receptor agonists has shown that derivatives of this compound can enhance cognitive performance in animal models. These findings open avenues for exploring its use in treating cognitive deficits associated with neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolo[3,4-c]pyrrole Derivatives

Compound Name Substituents Biological Activity Key Findings Synthesis Method
2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole Methyl (C2), Phenyl (C1) Presumed anti-inflammatory Likely shares COX-2 selectivity with Mannich base analogs (see below) Not explicitly described
N-Mannich Bases (e.g., 7a–7n) Phenylpiperazine/methylsulfonylpiperazine (C5) Anti-inflammatory (COX-2/LOX inhibition) IC₅₀ for COX-2: 0.1–1.2 µM; >10x selectivity over COX-1 Conventional organic synthesis
2-(Thiazol-2-yl) Derivatives (4a–j) Thiazole ring at C2 Antimicrobial MIC: 15.62–250 µg/mL (bacteria/fungi); 7.81–62.5 µg/mL (M. tuberculosis) Subcritical water or acetone
Disubstituted Derivatives Varied (e.g., pyridinyl, oxetanyl) Orexin receptor modulation (insomnia therapy) Patent claims efficacy in CNS disorders Not specified
2-(Thiophen-2-ylmethyl) Derivative Thiophen-2-ylmethyl Undisclosed Molecular weight: 208.33; potential CNS activity due to sulfur moiety Not specified

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding : Thiazole-containing derivatives (e.g., 4a–j) have higher hydrogen bond acceptor counts (N=3) compared to 2-methyl-1-phenyl derivatives (N=2), influencing solubility and protein binding .

Biological Activity

2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bicyclic framework, allows for various biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Structural Characteristics

  • Molecular Formula : C13H18N2
  • SMILES Notation : CN1CC2CNCC2C1C3=CC=CC=C3

The compound features a pyrrole ring fused with a phenyl group and a methyl substituent, contributing to its distinct reactivity and biological properties .

The mechanism of action of 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets within biological systems. It is thought to modulate various biochemical pathways by interacting with enzymes or receptors. Research indicates that it may serve as a ligand for histamine H4 receptors, which are implicated in inflammatory responses and asthma treatment .

Anticancer Properties

Several studies have highlighted the anticancer potential of 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole. For instance:

  • In vitro Studies : The compound showed promising cytotoxic effects against various cancer cell lines. In particular, it demonstrated significant inhibition of cell proliferation in HepG-2 (liver cancer) and EACC (esophageal adenocarcinoma) cell lines .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells was evaluated using caspase assays, revealing its potential to activate apoptotic pathways effectively.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties:

  • Histamine H4 Receptor Modulation : As a ligand for the H4 receptor, it could help regulate inflammatory responses, making it a candidate for treating conditions like asthma and allergic rhinitis .
  • In Vivo Studies : Animal models have shown that administration of the compound can reduce markers of inflammation, suggesting its therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of various pyrrole derivatives.
    • Findings : 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole exhibited superior antiproliferative activity compared to other derivatives tested. The study utilized resazurin assays to quantify cell viability.
  • Inflammation Model Study :
    • Objective : To assess the anti-inflammatory effects in an animal model.
    • Results : The compound significantly decreased levels of pro-inflammatory cytokines when administered during induced inflammation scenarios. This suggests potential applications in treating chronic inflammatory conditions .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct advantages:

Compound NameStructureBiological Activity
2-Methyl-1-phenyl-pyrroleLacks octahydro structureLower stability and reactivity
1-Phenyl-octahydropyrrolo[3,4-c]pyrroleLacks methyl substituentAltered reactivity profile
2-Methyl-octahydropyrrolo[3,4-c]pyrroleLacks phenyl groupReduced biological activity

The unique combination of the phenyl group and methyl substituent in 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole enhances its stability and biological efficacy compared to its analogs .

Q & A

Q. How can researchers improve yields in multi-step syntheses of pyrrolo[3,4-c]pyrrole derivatives?

  • Answer :
  • Intermediate Stabilization : Protect amine groups with Boc or Fmoc to prevent side reactions.
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling for aryl substitutions.
  • Workflow Optimization : Use flow chemistry for exothermic steps (e.g., cyclization) .

Q. What crystallographic parameters are critical for validating novel pyrrolo[3,4-c]pyrrole structures?

  • Answer :
  • Data Quality : Ensure completeness (>95%) and high resolution (<1.0 Å).
  • Thermal Ellipsoids : Analyze displacement parameters to identify disordered regions.
  • Hydrogen Bonding : Map interactions (e.g., N–H···O) to confirm stabilization motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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